molecular formula C7H9N3O B2738099 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile CAS No. 41534-08-1

3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile

Cat. No.: B2738099
CAS No.: 41534-08-1
M. Wt: 151.169
InChI Key: VYOXEVVXIIOLNU-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C7H9N3O It is characterized by the presence of a pyrazole ring substituted with a hydroxy group and a nitrile group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The hydroxy and methyl groups are introduced onto the pyrazole ring through substitution reactions using appropriate reagents.

    Nitrile Group Introduction: The propyl chain with a nitrile group is attached to the pyrazole ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(5-Oxo-3-methylpyrazol-1-yl)propanenitrile.

    Reduction: Formation of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanamine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrazole ring may also interact with various biological targets, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Hydroxy-1H-pyrazol-1-yl)propanenitrile: Lacks the methyl group on the pyrazole ring.

    3-(5-Methyl-1H-pyrazol-1-yl)propanenitrile: Lacks the hydroxy group on the pyrazole ring.

    3-(5-Hydroxy-3-methylpyrazol-1-yl)butanenitrile: Has an additional carbon in the propyl chain.

Uniqueness

3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile is unique due to the presence of both hydroxy and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the nitrile group on the propyl chain provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

3-(5-methyl-3-oxo-1H-pyrazol-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h5,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMFONANHRXJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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